

In-Depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Chloro-2-(trifluoromethoxy)ethane
Cat. No.:	B3034379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the systematic name **1-Chloro-2-(trifluoromethoxy)ethane** is a halogenated ether. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of interest in various chemical and pharmaceutical research areas.

IUPAC Name: 2-chloroethyl trifluoromethyl ether

Synonyms:

- **1-Chloro-2-(trifluoromethoxy)ethane**

CAS Number: 1645-95-0

Physicochemical Properties

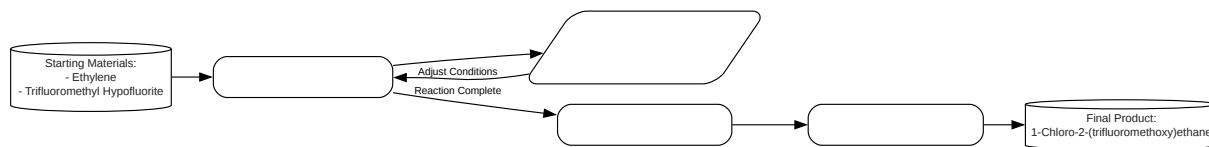
A summary of the key physicochemical properties of **1-Chloro-2-(trifluoromethoxy)ethane** is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value
Molecular Formula	C ₃ H ₄ ClF ₃ O
Molecular Weight	148.51 g/mol
Boiling Point	62.0 °C - 66.0 °C
Appearance	Not specified in available documentation.
Solubility	Not specified in available documentation.

Synthesis and Experimental Protocols

The synthesis of alkyl trifluoromethyl ethers, such as **1-Chloro-2-(trifluoromethoxy)ethane**, can be achieved through various methods. One notable approach involves the addition of trifluoromethyl hypofluorite to an alkene.

General Synthesis Route: Addition of Trifluoromethyl Hypofluorite to Ethylene


A potential synthetic route for **1-Chloro-2-(trifluoromethoxy)ethane** involves the reaction of trifluoromethyl hypofluorite (CF₃OF) with ethylene (CH₂=CH₂). This reaction proceeds via an electrophilic addition mechanism across the double bond. While a detailed, step-by-step experimental protocol for the synthesis of this specific molecule is not readily available in the public domain, a general procedure based on similar reactions is outlined below.

Experimental Protocol Outline:

- Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive fluorine compounds (e.g., stainless steel or a specialized polymer), is charged with a suitable inert solvent. The system is then cooled to a low temperature, often below 0°C, to control the reactivity of the reagents.
- Reagent Introduction: Ethylene gas is bubbled through the cooled solvent. Subsequently, trifluoromethyl hypofluorite, a highly reactive and toxic gas, is carefully introduced into the reaction mixture. The molar ratio of the reactants is a critical parameter to control for optimal yield and to minimize side reactions.

- Reaction Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the desired product.
- Work-up and Purification: Upon completion of the reaction, the excess reagents are carefully removed. The reaction mixture is then subjected to a purification process, which may include distillation or chromatography, to isolate the **1-Chloro-2-(trifluoromethoxy)ethane** from byproducts.

Logical Workflow for the Synthesis of **1-Chloro-2-(trifluoromethoxy)ethane**:

[Click to download full resolution via product page](#)

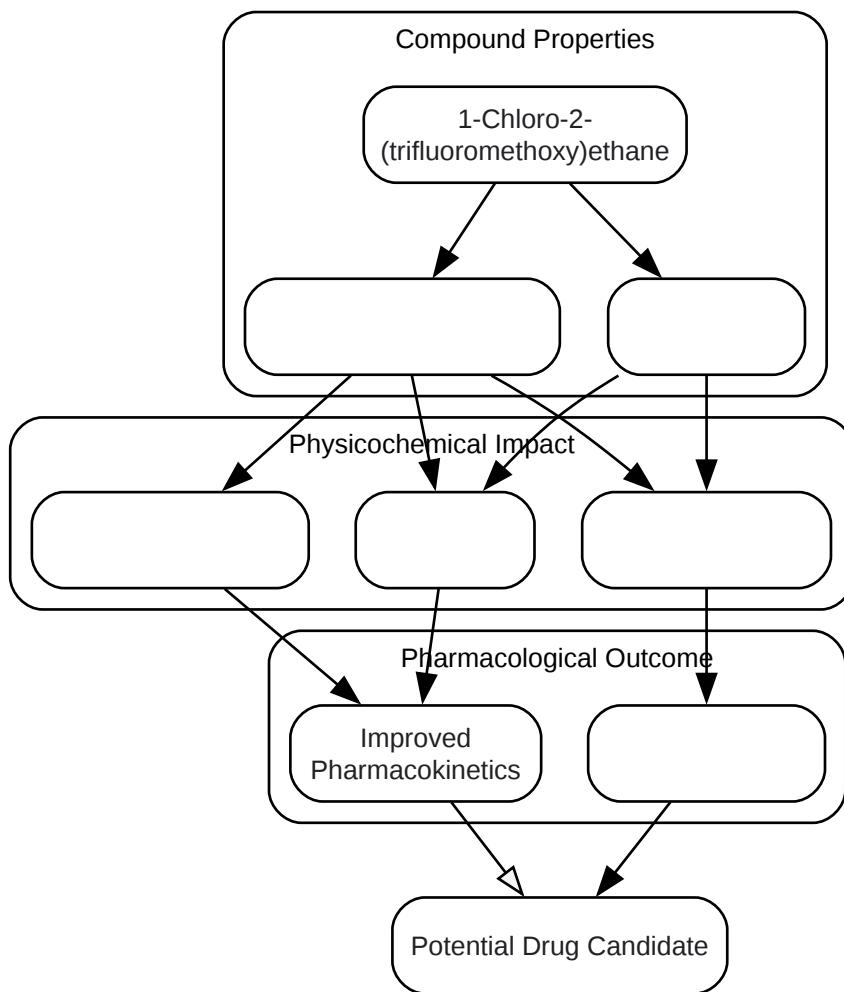
Synthesis Workflow

Applications in Drug Development and Medicinal Chemistry

The trifluoromethoxy ($-\text{OCF}_3$) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability. While specific applications of **1-Chloro-2-(trifluoromethoxy)ethane** in drug development are not extensively documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex pharmaceutical agents.

The introduction of a trifluoromethoxy group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties:

- Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can lead to an increased *in vivo* half-life of a drug


candidate.

- **Lipophilicity:** The trifluoromethoxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
- **Receptor Binding:** The electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.

Signaling Pathway Interaction (Hypothetical):

Given the general role of halogenated compounds in medicinal chemistry, it is plausible that derivatives of **1-Chloro-2-(trifluoromethoxy)ethane** could be designed to interact with specific biological pathways. For instance, they could serve as scaffolds for the development of enzyme inhibitors or receptor modulators. However, at present, there is no specific information available in the searched literature linking this compound to any particular signaling pathway.

Logical Relationship in Drug Discovery:

[Click to download full resolution via product page](#)

Drug Discovery Rationale

Conclusion

1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether with potential applications as a building block in organic synthesis, particularly in the development of new pharmaceutical compounds. Its key feature, the trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and modulated lipophilicity. While detailed experimental protocols and specific biological applications are not yet widely reported, the fundamental chemistry and the known benefits of its structural components suggest that it is a compound worthy of further investigation by researchers in the field of drug discovery and medicinal chemistry.

- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3034379#1-chloro-2-trifluoromethoxy-ethane-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com